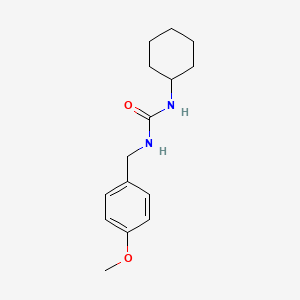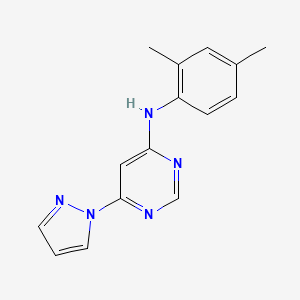
2-cyclohexyl-N-2-pyridinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 2-cyclohexyl-N-2-pyridinylacetamide often involves cyclization reactions and the use of amides. For instance, the oxidative cyclization of N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides has been examined using Mn(OAc)3 · 2H2O and Cu(OAc)2 · H2O in acetic acid, leading to 1,3,4-trisubstituted pyrrolidin-2-ones as diastereomeric mixtures (Galeazzi, Mobbili, & Orena, 1996). Such methodologies could potentially be adapted for the synthesis of this compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis of compounds structurally related to this compound reveals that cyclometalated complexes exhibit interesting luminescent properties and structural features as determined by X-ray diffraction (Xu et al., 2014). These analyses help in understanding the three-dimensional arrangement of atoms in a molecule, which is crucial for predicting the reactivity and properties of the compound.
Chemical Reactions and Properties
The chemical reactions and properties of N-substituted acetamides, such as this compound, can be complex. Studies have shown that similar compounds undergo reactions like 1,3-dipolar cycloaddition to yield products with significant biological activity (Raj & Raghunathan, 2002). These reactions are essential for the functionalization of the compound and can modify its physical and chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, of a compound like this compound, can be deduced from its molecular structure. Compounds with similar structures have been found to exhibit distinct luminescent properties and crystalline forms, which are influenced by their molecular and crystal structures (Wang, 2009).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other chemical species, stability under various conditions, and potential for chemical transformations, can be inferred from studies on similar N-substituted acetamides. These compounds often participate in cyclization reactions, nucleophilic substitutions, and other transformations that are pivotal in synthetic chemistry (Dyachenko, Dyachenko, & Chernega, 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been noted for their significant biological and therapeutic value
Mode of Action
It’s known that n-(pyridin-2-yl)amides are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been synthesized and studied for their effects on various biochemical pathways
Result of Action
Compounds with similar structures have been noted for their varied medicinal applications
Action Environment
It’s known that the synthesis of similar compounds can be influenced by different reaction conditions .
properties
IUPAC Name |
2-cyclohexyl-N-pyridin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13(10-11-6-2-1-3-7-11)15-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVYWOOOWWVYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)




![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)
![methyl [4-({[(4-methylphenyl)thio]acetyl}amino)phenyl]acetate](/img/structure/B5723066.png)
methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)

![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)